5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-(2-hydroxy-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-10(13-4-2-6-21-13)8-15-14(18)9-7-12(20-16-9)11-3-1-5-19-11/h1-7,10,17H,8H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKVAQCGTHVTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Molecular Formula: C14H12N2O4S
Molecular Weight: 304.32 g/mol
IUPAC Name: 5-(furan-2-yl)-N-(2-hydroxy-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide
CAS Number: 1351622-06-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing methods such as condensation reactions between furan and thiophene derivatives. The Gewald reaction is a common approach for synthesizing thiophene derivatives, which can then be functionalized to obtain the desired compound.
Antimicrobial Properties
Recent studies have demonstrated that isoxazole derivatives, including this compound, exhibit antimicrobial activity against various pathogens. Specifically, research indicates effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans. The minimal inhibitory concentration (MIC) values for these compounds suggest significant antimicrobial potential with low cytotoxic effects on human fibroblast cells .
Anti-inflammatory Activity
The compound's structure allows it to interact with biological molecules, potentially modulating inflammatory pathways. Preliminary findings suggest that it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. This mechanism could be beneficial in developing treatments for inflammatory diseases.
Cytotoxicity and Cancer Research
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia). Flow cytometry assays revealed that treatment with isoxazole derivatives leads to increased expression of p53 and activation of caspase pathways, indicating a mechanism of action that promotes programmed cell death in cancer cells . The cytotoxic activity of isoxazole derivatives was found to be dose-dependent, with IC50 values suggesting effectiveness at micromolar concentrations.
Case Studies
- Study on Antimicrobial Activity : A recent investigation into the antimicrobial properties of various isoxazole derivatives reported that this compound exhibited a significant reduction in biofilm formation by Staphylococcus aureus. The study utilized modified disk diffusion methods to assess efficacy .
- Cytotoxicity in Cancer Models : Another study focused on the cytotoxic effects of this compound against several cancer cell lines. Results indicated that it was more effective than traditional chemotherapeutic agents like doxorubicin in inducing apoptosis in certain cancer models, highlighting its potential as a novel anticancer agent .
The proposed mechanism of action for this compound involves its binding to specific molecular targets within cells, including enzymes and receptors involved in inflammatory processes and cell proliferation. The unique combination of furan and thiophene rings contributes to its binding affinity and specificity, which may enhance its pharmacological profile compared to other similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues are compared below based on substituents, synthesis routes, and reported activities:
Functional Group Impact on Properties
- Furan vs. Thiophene’s sulfur atom may improve lipophilicity and metabolic stability .
- Hydroxyethyl-Thiophene Side Chain: The 2-hydroxyethyl group in the target compound could facilitate hydrogen bonding with biological targets, a feature absent in analogues like N-[4-(diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide, which relies on diethylamino for solubility .
Preparation Methods
Nitrile Oxide-Alkyne Cycloaddition
A copper(I)-catalyzed cycloaddition between in situ-generated furan-2-carbonitrile oxide and propiolic acid derivatives provides direct access to 3,5-disubstituted isoxazoles. Nitrile oxides are generated from furan-2-carbaldehyde oxime using hydroxy(tosyloxy)iodobenzene (HTIB) as a stable oxidizing agent:
$$
\text{Furan-2-carbaldehyde oxime} + \text{HTIB} \rightarrow \text{Furan-2-carbonitrile oxide} + \text{byproducts}
$$
Subsequent reaction with methyl propiolate under Cu(I) catalysis yields methyl 5-(furan-2-yl)isoxazole-3-carboxylate:
$$
\text{Furan-2-carbonitrile oxide} + \text{HC≡CCOOCH}_3 \xrightarrow{\text{Cu(I)}} \text{Methyl 5-(furan-2-yl)isoxazole-3-carboxylate}
$$
This method achieves regioselectivity >95% due to the electron-withdrawing effect of the ester group.
β-Diketone Condensation
Alternative routes involve cyclocondensation of β-keto esters with hydroxylamine. For example, ethyl 3-(furan-2-yl)-3-oxopropanoate reacts with hydroxylamine hydrochloride in ethanol under reflux to form the isoxazole ester:
$$
\text{Ethyl 3-(furan-2-yl)-3-oxopropanoate} + \text{NH}2\text{OH·HCl} \rightarrow \text{Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate} + \text{H}2\text{O}
$$
This method avoids metal catalysts and operates in environmentally benign solvents.
Side Chain Synthesis: 2-Hydroxy-2-(thiophen-2-yl)ethylamine
The chiral amino alcohol side chain is synthesized via asymmetric reduction or nucleophilic addition strategies.
Asymmetric Epoxide Ring-Opening
Thiophene-2-carbaldehyde undergoes Darzens condensation with chloroacetone to form an epoxide intermediate, which is opened by ammonia under high pressure to yield the target amine:
$$
\text{Thiophene-2-carbaldehyde} + \text{ClCH}2\text{COCH}3 \rightarrow \text{Epoxide} \xrightarrow{\text{NH}_3} \text{2-Hydroxy-2-(thiophen-2-yl)ethylamine}
$$
Enantioselectivity up to 88% ee has been reported using Jacobsen’s cobalt-salen catalysts.
Grignard Addition to Nitriles
A more scalable approach involves addition of thiophen-2-ylmagnesium bromide to glycolonitrile, followed by catalytic hydrogenation:
$$
\text{NCCH(OH)CH}2\text{OH} + \text{Thiophen-2-ylMgBr} \rightarrow \text{NC-C(OH)(Thiophen-2-yl)CH}2\text{OH} \xrightarrow{\text{H}_2/\text{Pd}} \text{2-Hydroxy-2-(thiophen-2-yl)ethylamine}
$$
Amide Coupling and Final Assembly
Conversion of the isoxazole ester to the carboxamide and subsequent coupling with the amino alcohol is achieved through two principal routes.
Direct Ammonolysis
Methyl 5-(furan-2-yl)isoxazole-3-carboxylate undergoes ammonolysis in liquid ammonia at −50°C to form the primary carboxamide:
$$
\text{Methyl ester} + \text{NH}3 \rightarrow \text{5-(Furan-2-yl)isoxazole-3-carboxamide} + \text{CH}3\text{OH}
$$
Carbodiimide-Mediated Coupling
Activation of 5-(furan-2-yl)isoxazole-3-carboxylic acid with EDCl/HOBt followed by reaction with 2-hydroxy-2-(thiophen-2-yl)ethylamine provides the final product:
$$
\text{Acid} + \text{H}2\text{NCH}2\text{C(OH)(Thiophen-2-yl)} \xrightarrow{\text{EDCl/HOBt}} \text{Target compound}
$$
Reaction optimization data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 92 |
| Temperature | 0–5°C | 88 |
| Coupling reagent | EDCl/HOBt | 95 |
| Reaction time | 12 h | 90 |
Alternative Synthetic Strategies
One-Pot Tandem Synthesis
Recent advances enable tandem cycloaddition-amidation in a single reactor. Ultrasound irradiation (40 kHz) accelerates the cycloaddition between furan-2-carbonitrile oxide and N-propargylcarboxamide derivatives, yielding the target compound directly.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic 2-hydroxy-2-(thiophen-2-yl)ethylamine achieves >99% enantiomeric excess, critical for chiral drug development.
Challenges and Optimization
Key challenges include:
- Regioselectivity in cycloadditions : Electron-deficient dipolarophiles favor 3,5-substitution patterns.
- Amino alcohol stability : The β-hydroxyamine moiety is prone to dehydration, requiring low-temperature handling.
- Solvent selection : Deep eutectic solvents (e.g., choline chloride-urea) improve reaction yields by 15–20% compared to traditional organic solvents.
Q & A
Q. Critical Parameters :
- Temperature : Excess heat during cyclocondensation can lead to side reactions (e.g., ring-opening of the furan or thiophene moieties) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may complicate purification .
Q. Key Challenges :
- Signal overlap in NMR due to similar chemical environments of thiophene and furan protons. Use 2D NMR (COSY, HSQC) for resolution .
How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?
Classification : Advanced
Methodological Answer :
DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) are used to:
- Optimize Geometry : Predict bond lengths and angles, particularly for the isoxazole-thiophene-furan conjugated system .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess chemical reactivity. For example, a small gap (<4 eV) suggests electrophilic susceptibility at the isoxazole ring .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., negative potential at the carboxamide oxygen) .
Q. Validation :
- Compare computed IR/NMR spectra with experimental data to validate accuracy. Deviations >5% may indicate solvation effects not accounted for in gas-phase calculations .
What in vitro assays are recommended to evaluate the compound's biological activity, and how should researchers design these experiments?
Classification : Advanced
Methodological Answer :
- Antimicrobial Activity :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .
- Control Compounds : Include ciprofloxacin and adjust for solvent interference (e.g., DMSO <1% v/v) .
- Anticancer Screening :
- MTT Assay : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
- Target Interaction :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like Wnt signaling proteins (PDB ID: 1IYX). Prioritize poses with binding energy < -7 kcal/mol .
Q. Data Interpretation :
- Correlate bioactivity with structural features (e.g., thiophene substitution enhances membrane penetration) .
How can researchers resolve discrepancies in reported biological activities of structurally similar compounds?
Classification : Advanced
Methodological Answer :
- Meta-Analysis : Compare datasets from analogous compounds (e.g., 5-(thiophen-2-yl)isoxazole derivatives) using tools like ChemAxon or PubChem .
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- SAR Studies : Synthesize derivatives with systematic modifications (e.g., replacing thiophene with pyridine) to isolate contributing moieties .
Q. Case Study :
- Compound A (thiophene-substituted) shows higher anticancer activity than B (furan-only), suggesting thiophene’s role in target binding .
What strategies can mitigate instability of the compound under varying pH and temperature conditions?
Classification : Advanced
Methodological Answer :
- pH Stability :
- Buffered Solutions : Store in phosphate buffer (pH 7.4) to prevent hydrolysis of the carboxamide group. Degradation >10% occurs at pH <5 or >9 .
- Thermal Stability :
- Lyophilization : Freeze-dry the compound for long-term storage (-20°C). DSC analysis shows decomposition onset at 180°C .
- Light Sensitivity :
- Use amber vials to prevent photodegradation of the furan ring (UV-Vis monitoring shows λmax shifts after 24-hour light exposure) .
Q. Stabilization Additives :
- Include antioxidants (e.g., 0.1% ascorbic acid) in aqueous formulations to reduce oxidative cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
